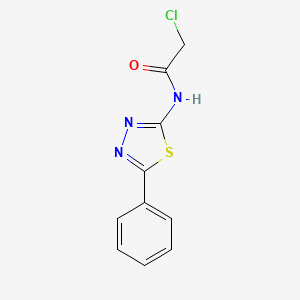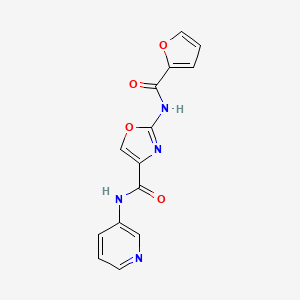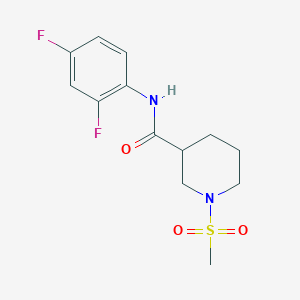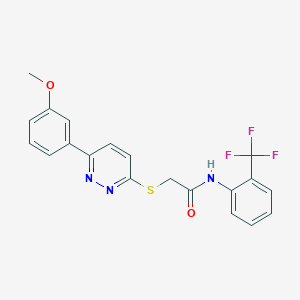![molecular formula C16H10Cl2N4O4 B2755661 2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide CAS No. 941923-23-5](/img/structure/B2755661.png)
2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C16H10Cl2N4O4 and its molecular weight is 393.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity and Molecular Docking Study
Research on similar pyrimidin-based compounds has demonstrated significant antiproliferative activity against various cancer cell lines, including colon, lung, and gastric cancers. For example, a study by Huang et al. (2020) on a compound synthesized from pyrimidin derivatives showed marked inhibition against human colon cancer cell line HT-29, lung adenocarcinoma cell line A549, and gastric cancer cell line MKN45, displaying promising anticancer activity. The molecular docking studies indicated potential inhibitory activity against specific targets, suggesting the relevance of these compounds in cancer therapy (Huang et al., 2020).
Structural and Crystallographic Analysis
Another aspect of research focuses on the structural and crystallographic analysis of pyrimidin-based compounds. Studies on the crystal structures and molecular electrostatic potential (MEP) surface maps provide insights into the compounds' reactivity and interactions with biological targets. For instance, the crystal engineering approach has been utilized to synthesize molecular salts of related compounds, exploring the importance of halogen bonds in their crystal structures and their potential role in drug design (Oruganti et al., 2017).
Synthesis and Optimization for Enhanced Bioactivity
The synthesis and optimization of pyrimidin-based compounds for enhanced bioactivity and pharmacological properties are crucial research areas. Studies involving microwave-assisted synthesis and novel synthetic routes aim to improve the compounds' solubility, stability, and bioavailability, which are critical factors in drug development. For example, research on the synthesis of chlorantraniliprole, a derivative with potential insecticidal activity, highlights the significance of optimizing synthesis routes for better yield and product purity (Yi-fen et al., 2010).
Biological Evaluation for Therapeutic Applications
The biological evaluation of pyrimidin-based compounds extends to their antimicrobial, antifungal, and antidepressant activities. Studies have explored the therapeutic potential of these compounds across various medical conditions, offering a broad spectrum of possible applications beyond anticancer therapy. For instance, Schiff’s bases and 2-azetidinones derived from pyrimidine analogs have been evaluated for antidepressant and nootropic activities, indicating the versatility of these compounds in addressing different therapeutic needs (Thomas et al., 2016).
properties
IUPAC Name |
2-chloro-N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O4/c1-8-14(16(24)21-7-9(17)2-5-13(21)19-8)20-15(23)11-4-3-10(22(25)26)6-12(11)18/h2-7H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVAGXODYXHWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2755578.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acrylamide](/img/structure/B2755583.png)
![(4aR,9aR)-8,8-dimethyl-1-methylidene-2-oxo-4a,6a,7,9-tetrahydro-4H-pentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2755584.png)
![2-Chloro-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B2755585.png)




![7-[(2-fluorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/structure/B2755591.png)
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(1,3-benzothiazol-2-yl)prop-2-enoate](/img/structure/B2755592.png)
![N-(4-(dimethylamino)phenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2755593.png)


![7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2755601.png)